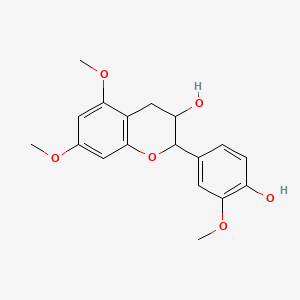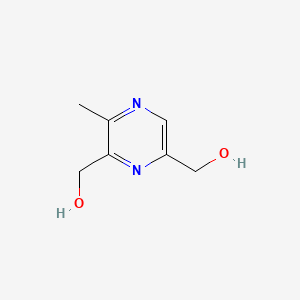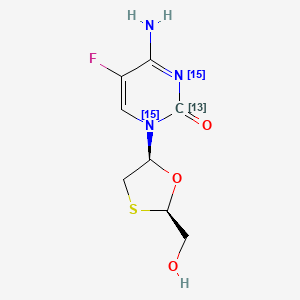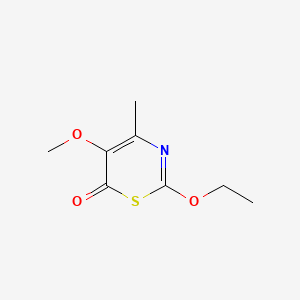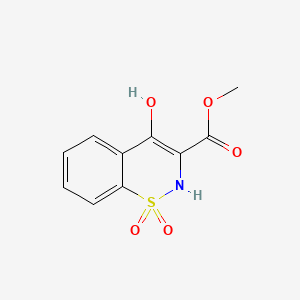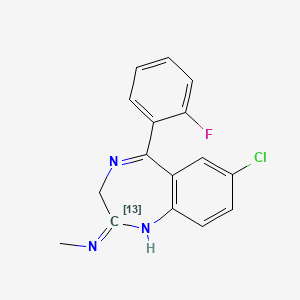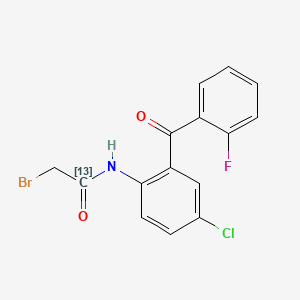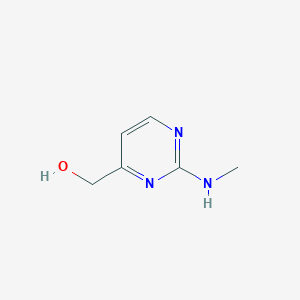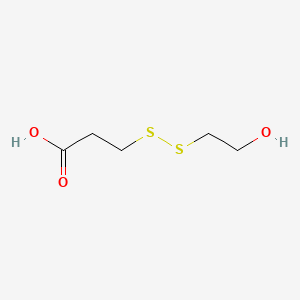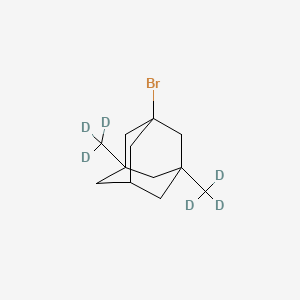
1-Bromo-3,5-dimethyladamantane-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,5-dimethyladamantane-d6 is a deuterated derivative of 1-Bromo-3,5-dimethyladamantane. This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the methyl groups. The molecular formula is C12H13D6Br, and it has a molecular weight of 249.2 g/mol . This compound is often used as a labeled standard in various scientific research applications.
Mécanisme D'action
Target of Action
1-Bromo-3,5-dimethyladamantane-d6 is an organic intermediate that can be used in laboratory development and pharmaceutical synthesis . It is primarily used as a memantine intermediate . Memantine is an open-channel, low-affinity, uncompetitive antagonist of N-methyl-D-aspartate receptors (NMDAR) which are largely dependent on the single excitatory agonist glutamate .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it was used in the one-pot synthesis of 1,3-dicarbonyl adamantanes . It was also used in the synthesis of 3,5-dimethyladamantan-1-ol . The amidation of 1-bromo-3,5-dimethyladamantane is catalyzed with manganese compounds and complexes .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of memantine , which is known to selectively block ion channels under pathological conditions, thus maintaining an optimal level of NMDA .
Pharmacokinetics
As an organic intermediate, its bioavailability would be largely dependent on the specific conditions of the reaction it is involved in .
Result of Action
The primary result of the action of this compound is the production of other compounds through chemical reactions. For example, it is used in the synthesis of 1,3-dicarbonyl adamantanes and 3,5-dimethyladamantan-1-ol .
Méthodes De Préparation
The synthesis of 1-Bromo-3,5-dimethyladamantane-d6 typically involves the bromination of 1,3-dimethyladamantane. The reaction is carried out under reflux conditions using bromine as the brominating agent . The deuterated version is prepared by substituting the hydrogen atoms in the methyl groups with deuterium. This can be achieved through a series of deuterium exchange reactions, often involving deuterated solvents and catalysts. Industrial production methods may involve large-scale bromination and deuteration processes, ensuring high purity and yield.
Analyse Des Réactions Chimiques
1-Bromo-3,5-dimethyladamantane-d6 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 3,5-dimethyladamantan-1-ol .
Applications De Recherche Scientifique
1-Bromo-3,5-dimethyladamantane-d6 is widely used in scientific research due to its unique properties:
Biology: The compound is used in metabolic studies to trace the pathways of various biochemical reactions.
Medicine: It is a labeled impurity of memantine, a drug used in the treatment of Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
1-Bromo-3,5-dimethyladamantane-d6 can be compared with other similar compounds such as:
1-Bromo-3,5-dimethyladamantane: The non-deuterated version, which lacks the deuterium atoms and is used in similar applications.
3,5-Dimethyladamantan-1-ol: An oxidation product of 1-Bromo-3,5-dimethyladamantane, used in organic synthesis.
Memantine: A related compound used in the treatment of Alzheimer’s disease, which shares a similar adamantane structure.
Propriétés
IUPAC Name |
1-bromo-3,5-bis(trideuteriomethyl)adamantane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCXLVDIVQWYJR-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)Br)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
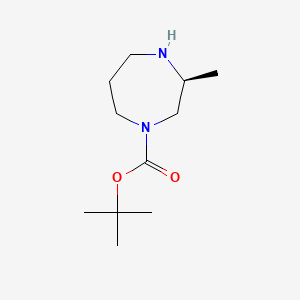
![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)

